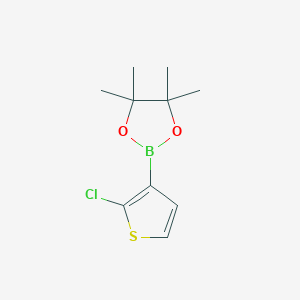

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a chlorinated thiophene ring attached to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorothiophene with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chlorothiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorothiophene moiety can be reduced to form thiophenes without the chlorine substituent.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

Pharmaceutical Development

Due to its structural characteristics, this dioxaborolane derivative is investigated for potential pharmaceutical applications. It can act as a precursor in the synthesis of biologically active compounds, including those with anti-cancer properties.

Material Science

In material science, 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its role in the development of new materials with enhanced electronic properties. Its incorporation into polymer matrices can improve conductivity and stability.

Agrochemical Applications

Research indicates that compounds similar to this dioxaborolane can be utilized as agrochemicals to enhance crop protection and yield. Their effectiveness as herbicides or fungicides is currently under investigation.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form the desired product .

Comparison with Similar Compounds

Similar Compounds

(2-Chlorothiophen-3-yl)methanol: This compound features a similar chlorothiophene ring but with a hydroxymethyl group instead of a dioxaborolane moiety.

(2-Chlorothiophen-3-yl)(thiophen-2-yl)methanol: This compound has an additional thiophene ring attached to the chlorothiophene.

Uniqueness

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules.

Biological Activity

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings, including case studies, synthesis methods, and applications.

- Chemical Formula : C10H14BClO2S

- Molecular Weight : 244.546 g/mol

- CAS Number : 1040281-97-7

The compound features a dioxaborolane core which is known for its reactivity in various organic transformations, particularly in cross-coupling reactions.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. Specifically, the dioxaborolane derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that boron compounds could enhance the efficacy of chemotherapeutic agents by modulating cellular pathways involved in drug resistance .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : Some studies suggest that boron-containing compounds can inhibit specific kinases involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Apoptotic Pathways : It has been shown to affect the expression of apoptotic markers such as caspases and Bcl-2 family proteins.

Study on Antitumor Activity

A recent study investigated the antitumor activity of a series of boron-based compounds including this compound. The results indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). The compound exhibited IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.5 |

| This compound | A549 | 4.0 |

Synthesis and Biological Evaluation

Another critical aspect of the research involved optimizing the synthesis of this compound through various palladium-catalyzed reactions. The synthesized compounds were then evaluated for their biological activity using both in vitro and in vivo models. Notably, modifications to the chlorothiophene moiety significantly influenced the biological outcomes .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

- Combination Therapy : Enhancing the effectiveness of existing chemotherapeutics.

- Targeted Drug Delivery : Utilizing its chemical structure to develop targeted delivery systems for anticancer drugs.

Properties

IUPAC Name |

2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLUJQFFGCXPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.